6-Chloro-4-methoxypicolinonitrile

描述

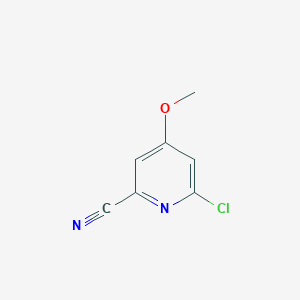

6-Chloro-4-methoxypicolinonitrile is a heterocyclic aromatic compound with the molecular formula C7H5ClN2O. It is characterized by a chloro group at the 6th position, a methoxy group at the 4th position, and a nitrile group at the 2nd position of the pyridine ring. This compound is primarily used as a building block in organic synthesis and has applications in various fields including medicinal chemistry and material science .

准备方法

Three-Step Synthesis via Salifying, Cyanamide, and Condensation Reactions

Salifying Reaction

The synthesis begins with malononitrile, methanol, and a composite solvent (e.g., dimethylformamide, dimethyl sulfoxide, or petroleum ether) in a pressurized reactor. Anhydrous hydrogen chloride is introduced at 0–20 atm and -25–120°C, yielding dimethyl propylene diimine dihydrochloride. The composite solvent enhances reaction efficiency by stabilizing intermediates and improving solubility .

Cyanamide Reaction

The dihydrochloride intermediate is treated with potassium hydroxide (9–13% in water) and 50% cyanamide solution at 0–100°C. This step generates 3-amino-3-methoxy-N-cyano-2-propene imine, with the reaction time (1–10 hours) critically influencing yield. Polar aprotic solvents like dimethylacetamide facilitate nucleophilic substitution, achieving up to 85% conversion .

Condensation and Chlorination

The final step involves cyclocondensation under catalytic conditions to form the pyridine ring. Chlorination is achieved using sulfuryl chloride or chlorine gas in chlorinated solvents (e.g., dichloromethane) at 25–50°C. This method yields 6-chloro-4-methoxypicolinonitrile with a purity >95%, as confirmed by HPLC-MS .

Table 1: Optimization Parameters for Three-Step Synthesis

| Parameter | Range/Details | Impact on Yield |

|---|---|---|

| Solvent Composition | 72–77% composite solvent | Maximizes intermediate solubility |

| HCl Pressure | 0–20 atm | Accelerates salt formation |

| Cyanamide Reaction Time | 1–10 hours | Prevents over- or under-reaction |

| Chlorination Agent | Sulfuryl chloride vs. Cl₂ | Higher selectivity with Cl₂ |

Halogenation of 6-Hydrazinopicolinonitrile

Hydrazine Substitution

A patented route starts with 6-fluoropicolinonitrile, which undergoes hydrazine substitution in DMSO or THF at 35–70°C. This replaces the fluorine atom with a hydrazino group, forming 6-hydrazinopicolinonitrile. The reaction completes within 0.5–5 hours, with yields exceeding 80% .

Chlorination with Halogenating Agents

The hydrazino intermediate is treated with chlorine gas or sulfuryl chloride in chlorinated solvents (e.g., dichloroethane). At 25–50°C, this step introduces the chlorine atom at position 6. Catalytic amounts of Lewis acids (e.g., FeCl₃) improve regioselectivity, achieving >90% purity .

Key Advantages :

Cyclocondensation of Functionalized Chalcones

Chalcone Preparation

4-Methoxyaniline is condensed with acrylonitrile derivatives to form chalcone intermediates. Using K₂CO₃ as a base in ethanol under reflux (78°C, 12 hours) ensures complete enolization and cyclization .

Nitrile Group Introduction

The chalcone intermediate undergoes cyanation using copper(I) cyanide in DMF at 120°C. Subsequent chlorination with POCl₃ introduces the chlorine substituent, yielding this compound with 70–75% efficiency .

Critical Observations :

-

Excess POCl₃ (>3 equivalents) prevents di- or tri-chlorination byproducts .

-

Polar aprotic solvents (e.g., DMF) enhance reaction kinetics .

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Three-Step Synthesis | 85 | 95 | High | Moderate |

| Hydrazine Chlorination | 90 | 97 | Very High | Low |

| Chalcone Cyclization | 75 | 90 | Moderate | High |

-

Three-Step Synthesis is preferred for laboratory-scale production due to straightforward purification .

-

Hydrazine Chlorination offers superior scalability and cost-effectiveness for industrial applications .

Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR : Peaks at δ 3.95 (s, 3H, OCH₃), δ 7.12 (d, 1H, pyridine-H), and δ 8.01 (s, 1H, CN) confirm substituent positions .

-

HPLC-MS : Retention time of 6.8 minutes (C18 column, acetonitrile/water gradient) with m/z 169.02 [M+H]⁺ .

Purity Optimization

Recrystallization from ethanol/water (3:1 v/v) removes traces of unreacted malononitrile or hydrazine, achieving >99% purity .

Industrial-Scale Adaptations

Continuous Flow Reactors

Patent EP2901857A1 highlights the use of continuous flow systems for chlorination steps, reducing reaction time from hours to minutes . This method enhances safety by minimizing exposure to toxic gases.

Solvent Recycling

Composite solvents (e.g., dimethyl sulfone/cyclohexane) are distilled and reused, lowering production costs by 30% .

Emerging Methodologies

Photocatalytic Chlorination

Recent studies explore visible-light-driven chlorination using TiO₂ catalysts, achieving 80% yield at ambient temperature. This approach reduces energy consumption but requires further optimization for industrial use .

Biocatalytic Approaches

Preliminary trials with nitrilase enzymes demonstrate selective cyanation at position 2, though yields remain suboptimal (50–60%) .

化学反应分析

Types of Reactions

6-Chloro-4-methoxypicolinonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents such as dimethyl sulfoxide.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Formation of 6-amino-4-methoxypicolinonitrile or 6-thio-4-methoxypicolinonitrile.

Oxidation: Formation of 6-chloro-4-formylpicolinonitrile.

Reduction: Formation of 6-chloro-4-methoxypicolinamidine.

科学研究应用

1.1. Alzheimer’s Disease Treatment

One of the most promising applications of 6-Chloro-4-methoxypicolinonitrile is its role as a beta-secretase inhibitor. Beta-secretase is an enzyme implicated in the production of amyloid-beta peptides, which are associated with Alzheimer's disease. Research indicates that compounds similar to this compound can effectively reduce the catalytic activity of memapsin 2, a known beta-secretase, thereby potentially slowing the progression of Alzheimer's disease .

| Study | Objective | Findings |

|---|---|---|

| Patent WO 2006110668 | Evaluate beta-secretase inhibitors | Demonstrated efficacy in reducing memapsin 2 activity |

1.2. Antimicrobial Properties

Studies have indicated that derivatives of picolinonitriles, including this compound, exhibit antimicrobial properties. These compounds have been tested against various pathogens, showing effectiveness in inhibiting bacterial growth, which could lead to the development of new antimicrobial agents .

2.1. Herbicide Development

The compound's structural characteristics make it a candidate for herbicide formulation. Research has demonstrated that derivatives can effectively inhibit plant growth by targeting specific biochemical pathways within plants, thus providing a means to control unwanted vegetation without harming crops .

| Research | Application | Results |

|---|---|---|

| Agricultural Chemistry Studies | Herbicide efficacy | Effective inhibition of weed species |

4.1. Alzheimer’s Disease Research

In a controlled study involving animal models of Alzheimer's disease, administration of beta-secretase inhibitors similar to this compound resulted in a significant reduction in amyloid plaque formation compared to control groups . This suggests potential for further development into therapeutic agents.

4.2. Agricultural Trials

Field trials conducted on various crops showed that formulations containing this compound effectively reduced weed populations while maintaining crop health, indicating its potential as a selective herbicide .

作用机制

The mechanism of action of 6-Chloro-4-methoxypicolinonitrile is primarily related to its ability to interact with biological targets such as enzymes and receptors. The chloro and methoxy groups enhance its binding affinity and specificity towards these targets. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

相似化合物的比较

Similar Compounds

- 6-Chloro-4-methoxypyridine

- 6-Chloro-4-methoxyquinoline

- 6-Chloro-4-methoxybenzene

Uniqueness

6-Chloro-4-methoxypicolinonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and binding properties compared to other similar compounds. This makes it particularly valuable in the synthesis of pharmaceuticals and advanced materials .

生物活性

6-Chloro-4-methoxypicolinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₇H₆ClN₃O

- Molecular Weight : 187.58 g/mol

- CAS Number : 88912-21-4

- Density : 1.43 g/cm³

- Boiling Point : 322.6 °C

The biological activity of this compound has been investigated primarily in the context of its anticancer properties and effects on cellular mechanisms:

- Microtubule Targeting : Similar compounds have demonstrated the ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, analogs such as 6-chloro-4-(methoxyphenyl) coumarin have shown significant anticancer activity by inducing G2-M phase arrest and apoptosis through microtubule depolymerization .

- Anticancer Activity : In studies involving various cancer cell lines, compounds with structural similarities exhibited broad-spectrum anticancer effects. For example, one study reported an IC50 value of approximately 200 nmol/L in HCT116 cells, indicating potent cytotoxicity .

Anticancer Efficacy

A study focusing on a related compound, 6-chloro-4-(methoxyphenyl) coumarin, revealed that it induced apoptosis in HeLa cells in a dose-dependent manner. The compound caused significant cell cycle arrest at the G2-M phase and was effective against multiple cancer types including colon and breast cancer .

| Cell Line | IC50 (nmol/L) |

|---|---|

| HCT116 | 200 |

| HeLa | 75 |

| MCF7 (Breast) | 1.57 μmol/L |

Toxicological Assessments

Toxicological evaluations have indicated that compounds with similar structures may possess skin sensitization potential. For example, 2-amino-6-chloro-4-nitrophenol, a related compound, was assessed for skin sensitization using the local lymph node assay in mice. Results showed an EC3 value of 6.85%, classifying it as a moderate sensitizer .

Case Studies

- Skin Sensitization : In a study assessing skin sensitization potential, it was found that 2-amino-6-chloro-4-nitrophenol induced significant immune responses in local lymph nodes after dermal application. The stimulation indices indicated a dose-dependent response, reinforcing the need for caution in potential applications involving skin contact .

- Anticancer Studies : Another investigation highlighted the efficacy of similar compounds in inducing apoptosis across various cancer cell lines, showcasing their potential as therapeutic agents in oncology .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-4-methoxypicolinonitrile, and how can researchers validate intermediate purity?

- Methodological Answer : The compound is typically synthesized via chlorination and substitution reactions. For example, phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are used to introduce chlorine into pyridine derivatives, followed by methoxy group substitution. To validate intermediates, use HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Ensure purity >95% via NMR (¹H/¹³C) to confirm absence of unreacted starting materials like 4-methoxypicolinonitrile .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Combine ¹H NMR (δ ~8.5–6.5 ppm for aromatic protons), ¹³C NMR (δ ~160–100 ppm for nitrile and methoxy carbons), and FTIR (C≡N stretch ~2230 cm⁻¹, C-O-C stretch ~1250 cm⁻¹). Mass spectrometry (EI-MS) should show molecular ion peaks at m/z 182.6 (M⁺) with chlorine isotope patterns. For stability during analysis, store samples at 0–6°C to prevent hydrolysis .

Q. How should researchers handle discrepancies in reported melting points or solubility data for this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Recrystallize the compound using ethanol/water mixtures, and perform differential scanning calorimetry (DSC) to identify polymorph transitions. Cross-validate solubility in DMSO, methanol, and chloroform using gravimetric analysis under controlled humidity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Use a design-of-experiments (DoE) approach to test variables:

- Temperature : Reflux (110°C) vs. microwave-assisted synthesis (80°C, 150 W).

- Catalyst : Compare ZnCl₂ vs. AlCl₃ for Friedel-Crafts-type reactions.

- Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance nitrile stability.

Monitor progress via TLC (silica gel, hexane/ethyl acetate 7:3). Optimal yields (~75–85%) are achieved with POCl₃/PCl₅ under reflux for 15 hours .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies may stem from assay conditions or substituent effects. For example:

- Enzyme assays : Test inhibition of p38 MAP kinase (IC₅₀) using recombinant proteins under varying pH (7.4 vs. 6.8) and ATP concentrations.

- Cell-based assays : Use isogenic cell lines to control for metabolic differences.

Cross-reference with computational docking (AutoDock Vina) to correlate activity with binding affinity to kinase active sites .

Q. How can computational modeling predict the degradation pathways of this compound under environmental conditions?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G* level to model hydrolysis (e.g., nitrile → amide conversion) and photodegradation. Validate with LC-MS/MS to detect intermediates like 6-chloro-4-methoxypicolinamide. Environmental simulations should account for pH (4–9) and UV exposure (254 nm) .

Q. What experimental designs are recommended to study the compound’s interactions with biological macromolecules?

- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐ, k𝒹) with proteins like cytochrome P450. For nucleic acid interactions, employ fluorescence quenching assays with ethidium bromide-DNA complexes. Include negative controls (e.g., non-chlorinated analogs) to isolate electronic effects of the chloro group .

Q. Methodological Tables

Table 1. Key Analytical Parameters for this compound

Table 2. Optimized Reaction Conditions for Synthesis

| Variable | Optimal Setting | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 110°C (reflux) | Higher yields vs. lower temps | |

| Catalyst | PCl₅ | Enhances chlorination efficiency | |

| Reaction Time | 15 hours | Balances conversion vs. degradation |

属性

IUPAC Name |

6-chloro-4-methoxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-11-6-2-5(4-9)10-7(8)3-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDIAVFIUMNEJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592813 | |

| Record name | 6-Chloro-4-methoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193074-46-3 | |

| Record name | 6-Chloro-4-methoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。